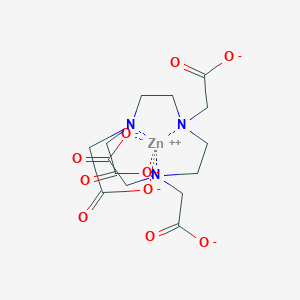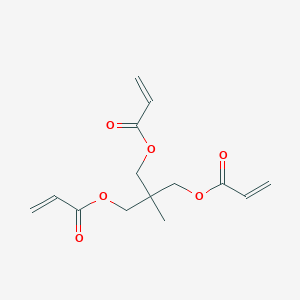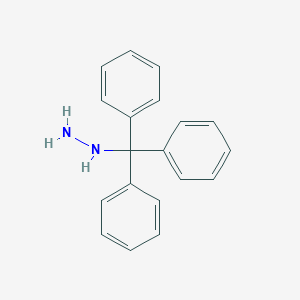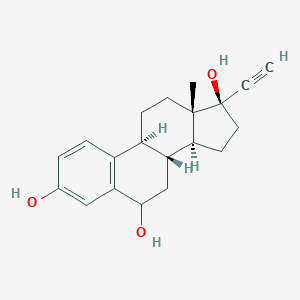
9,9-Bis(4-amino-3-chlorophenyl)fluorene
Overview
Description
Flavitan is a compound belonging to the class of flavonoids, which are polyphenolic phytochemicals found in various fruits, vegetables, and grains. Flavonoids are known for their antioxidant properties and their role in plant pigmentation, UV filtration, symbiotic nitrogen fixation, and floral pigmentation. Flavitan, like other flavonoids, has been studied for its potential health benefits, including anti-inflammatory, anti-carcinogenic, and neuroprotective effects.
Mechanism of Action
Target of Action
It is noted that this compound is a highly specialized amine-hardener . The two primary amine-groups in its structure suggest that it may interact with compounds having carbonyl groups, such as epoxy resins .
Mode of Action
The mode of action of 9,9-Bis(4-amino-3-chlorophenyl)fluorene involves its reaction with gylcidyl moieties of epoxy resins . The two primary amine-groups in the compound react readily with these moieties, leading to the formation of cured epoxy matrices .
Biochemical Pathways
Given its role as an amine-hardener, it can be inferred that it plays a crucial role in the curing process of epoxy resins . This process likely involves the opening of the epoxide ring by the amine groups, leading to the formation of a covalent bond and the subsequent hardening of the resin.
Result of Action
The result of the action of this compound is the formation of cured epoxy matrices with outstanding electronical properties . This suggests that the compound could be used in applications where such properties are desirable.
Action Environment
It is recommended to keep the compound in a dark place, sealed in dry conditions, and at room temperature . These conditions likely help maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flavitan typically involves the use of natural deep eutectic solvents (NADES) for the extraction of flavonoids from food samples. This method is considered green and efficient, achieving high recovery rates of flavonoids. The extraction conditions often include a liquid/solid ratio of 3:1, an extraction temperature of 60°C, and an extraction time of 30 minutes with stirring at 1400 rpm .
Industrial Production Methods
Industrial production of Flavitan involves large-scale extraction from plant sources using solvent extraction methods. Solvent extraction is the most widely used method, where the solvent penetrates the solid matrix, dissolves the solute, and diffuses it out of the solid matrix. The extracted solutes are then collected .
Chemical Reactions Analysis
Types of Reactions
Flavitan undergoes various chemical reactions, including:
Oxidation: Flavitan can be oxidized, leading to the formation of different oxidation products.
Substitution: Flavitan can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. The conditions for these reactions vary but often involve specific temperatures and pH levels to optimize the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of Flavitan can lead to the formation of various oxidized flavonoid derivatives.
Scientific Research Applications
Flavitan has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of flavonoids.
Biology: Flavitan is studied for its role in plant biology, including its involvement in plant pigmentation and UV filtration.
Medicine: Research has shown that Flavitan has potential health benefits, including anti-inflammatory, anti-carcinogenic, and neuroprotective effects
Industry: Flavitan is used in the food and cosmetics industries for its antioxidant properties and its ability to enhance the shelf life of products.
Comparison with Similar Compounds
Flavitan is similar to other flavonoids such as quercetin, hesperidin, and naringenin. it is unique in its specific molecular structure and the particular pathways it targets. For example:
Quercetin: Known for its strong antioxidant properties and its ability to modulate cell signaling pathways.
Hesperidin: Primarily found in citrus fruits and known for its cardiovascular benefits.
Naringenin: Found in grapefruits and known for its anti-inflammatory and anti-carcinogenic properties.
Flavitan stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective effects, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[9-(4-amino-3-chlorophenyl)fluoren-9-yl]-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZUMWWHWPJAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)Cl)C5=CC(=C(C=C5)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619152 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107934-68-9 | |
| Record name | 4,4′-(9H-Fluoren-9-ylidene)bis[2-chlorobenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107934-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis(2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107934689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(9H-fluoren-9-ylidene)bis(2-chloroaniline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(9H-FLUOREN-9-YLIDENE)BIS[2-CHLORO]BENZENAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-2-(1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B12408.png)








